N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a benzo[d][1,4]dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzo[d][1,4]dioxine moiety is introduced through a series of condensation reactions. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tyrosine kinases or interact with receptors involved in inflammatory pathways. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxybenzoic acid
- 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thioacetamide
Uniqueness
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of a trifluoromethyl-substituted pyrimidine ring and a benzo[d][1,4]dioxine moiety. This structural arrangement imparts distinct electronic and steric properties, enhancing its potential for specific biological activities and applications .
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-10-8-14(17(18,19)20)23-15(22-10)6-7-21-16(24)13-9-25-11-4-2-3-5-12(11)26-13/h2-5,8,13H,6-7,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVFBBDYPMBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2COC3=CC=CC=C3O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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